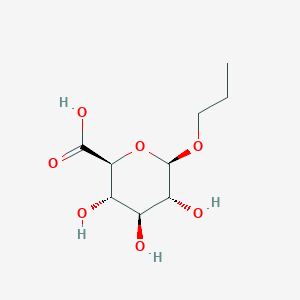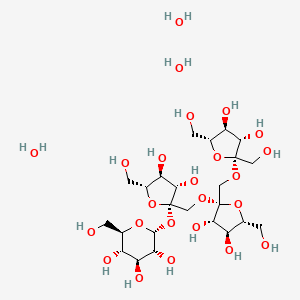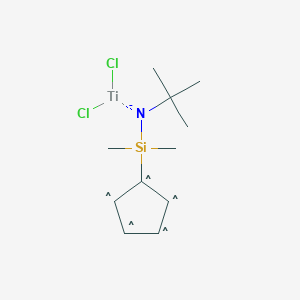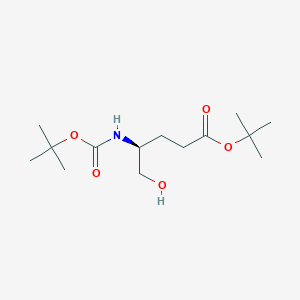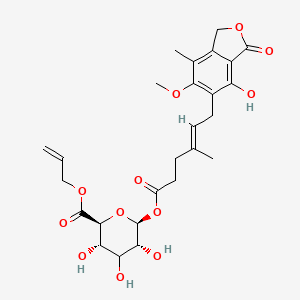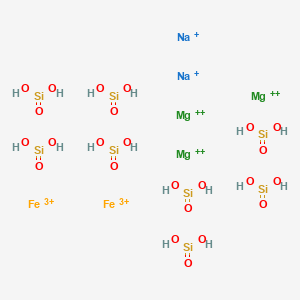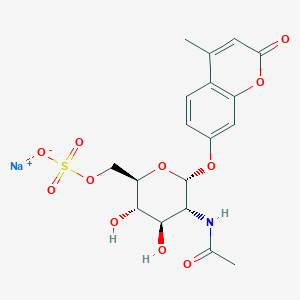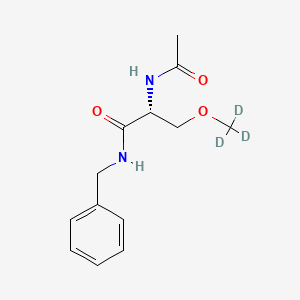
Lacosamid-d3
Übersicht
Beschreibung
Lacosamid-d3 ist eine deuterierte Form von Lacosamid, einem Antiepileptikum, das hauptsächlich zur Behandlung von fokalen Anfällen eingesetzt wird. Die Deuteriumatome in this compound ersetzen Wasserstoffatome, was Einblicke in die Pharmakokinetik und Stoffwechselwege des Arzneimittels liefern kann. Lacosamid selbst ist bekannt für seine Fähigkeit, die langsame Inaktivierung spannungsgesteuerter Natriumkanäle selektiv zu verstärken, wodurch hyperexzitable Neuronenmembranen stabilisiert und Krampfaktivität reduziert werden .
Wissenschaftliche Forschungsanwendungen
Lacosamide-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the drug’s stability and degradation products.
Biology: Helps in understanding the metabolic pathways and interactions of lacosamide in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lacosamide.
Industry: Employed in the development of new antiepileptic drugs and formulations .
Wirkmechanismus
Target of Action
Lacosamide-d3, an antiepileptic drug, primarily targets voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide-d3 selectively enhances the slow inactivation of sodium channels . This interaction is stereoselective, meaning it depends on the spatial arrangement of the drug’s atoms . By enhancing slow inactivation, Lacosamide-d3 stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .
Biochemical Pathways
The primary biochemical pathway affected by Lacosamide-d3 involves the modulation of voltage-gated sodium channels. By enhancing slow inactivation, Lacosamide-d3 reduces the availability of these channels for activation, thereby decreasing the likelihood of pathologically rapid firing of neurons . This action helps to prevent the abnormal neuronal activity that characterizes conditions such as epilepsy .
Pharmacokinetics
Lacosamide-d3 exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The drug is moderately metabolized in the liver, primarily by demethylation, to O-desmethyl lacosamide (30%) and other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged Lacosamide-d3 in urine . The plasma elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The action of Lacosamide-d3 results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This leads to a reduction in the frequency of seizures in conditions such as epilepsy . The drug’s pharmacodynamic effect is closely correlated with its plasma concentration .
Action Environment
The action of Lacosamide-d3 can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs that induce or inhibit the enzymes involved in its biotransformation . Furthermore, its action may be influenced by physiological factors such as renal or hepatic function, which can affect its elimination .
Biochemische Analyse
Biochemical Properties
Lacosamide-d3, like its parent compound Lacosamide, selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . Lacosamide-d3 is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake .
Cellular Effects
Lacosamide-d3, as an antiepileptic drug, works by blocking slowly inactivating components of voltage-gated sodium currents . This action stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . In addition, it has been reported that Lacosamide-d3 can cause adverse effects such as neutropenia and cardiac events .
Molecular Mechanism
The molecular mechanism of Lacosamide-d3 involves selectively enhancing sodium channel slow inactivation . This unique mechanism of action differentiates it from traditional sodium channel blockers that affect fast inactivation . This selective enhancement results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .
Temporal Effects in Laboratory Settings
Long-term safety and tolerability of Lacosamide-d3 have been studied in laboratory settings . It has been found to be generally well-tolerated up to 600 mg/day, with no new safety signals identified .
Dosage Effects in Animal Models
While specific studies on Lacosamide-d3 dosage effects in animal models are limited, studies on Lacosamide have shown its effectiveness in animal models of neuropathic pain
Metabolic Pathways
Lacosamide-d3 is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans . There is no enantiomeric interconversion of Lacosamide-d3 .
Transport and Distribution
Lacosamide-d3 is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Lacosamid-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Lacosamidmolekül. Eine übliche Methode besteht darin, mit einem deuterierten Vorläufer zu beginnen und den gleichen Syntheseweg wie bei Lacosamid zu befolgen. Der Prozess umfasst in der Regel die folgenden Schritte:
Bildung der Amidbindung: Dies beinhaltet die Reaktion eines deuterierten Benzylamins mit einem deuterierten Essigsäurederivat unter Bedingungen, die die Bildung der Amidbindung fördern.
Methoxylierung: Einführung der Methoxygruppe an der entsprechenden Stelle im Molekül.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um this compound mit hoher Reinheit zu erhalten
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme zur Reaktionsüberwachung und -steuerung. Die Verwendung deuterierter Reagenzien und Lösungsmittel ist entscheidend, um die Einarbeitung von Deuteriumatomen an den gewünschten Positionen sicherzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkoholderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Positionen im Molekül auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Acetonitril, Methanol, Wasser.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen deuterierte Metaboliten und Derivate von this compound, die für die Untersuchung der Stoffwechselwege und Pharmakokinetik des Arzneimittels nützlich sind .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Referenzstandard in der Analytischen Chemie verwendet, um die Stabilität und die Abbauprodukte des Arzneimittels zu untersuchen.
Biologie: Hilft beim Verständnis der Stoffwechselwege und Wechselwirkungen von Lacosamid in biologischen Systemen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Lacosamid zu bestimmen.
Industrie: Wird bei der Entwicklung neuer Antiepileptika und Formulierungen eingesetzt .
Wirkmechanismus
This compound verstärkt, wie Lacosamid, die langsame Inaktivierung spannungsgesteuerter Natriumkanäle. Diese Wirkung stabilisiert hyperexzitable Neuronenmembranen, reduziert die neuronale Aktivität und verringert die langfristige Kanalverfügbarkeit, ohne die normale physiologische Funktion zu beeinträchtigen. Zu den molekularen Zielstrukturen gehören die Natriumkanäle, und die beteiligten Pfade hängen in erster Linie mit der Modulation der neuronalen Erregbarkeit zusammen .
Analyse Chemischer Reaktionen
Types of Reactions
Lacosamide-d3 undergoes several types of chemical reactions, including:
Oxidation: Lacosamide-d3 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert lacosamide-d3 to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
The major products formed from these reactions include deuterated metabolites and derivatives of lacosamide-d3, which are useful for studying the drug’s metabolic pathways and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Levetiracetam: Ein weiteres Antiepileptikum, das bei fokalen Anfällen eingesetzt wird.
Brivaracetam: Ein neueres Antiepileptikum mit einem ähnlichen Wirkmechanismus.
Carbamazepin: Ein traditionelles Antiepileptikum, das auch auf Natriumkanäle zielt, jedoch mit einem anderen Mechanismus.
Einzigartigkeit von Lacosamid-d3
This compound ist einzigartig aufgrund seiner selektiven Verstärkung der langsamen Inaktivierung von Natriumkanälen, die es von anderen Antiepileptika unterscheidet, die typischerweise die schnelle Inaktivierung beeinflussen. Diese selektive Wirkung führt zu weniger Nebenwirkungen und einer besseren Verträglichkeit bei Patienten .
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-IBIJPGRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
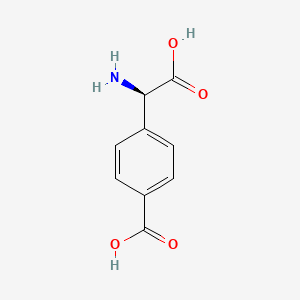
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
